

# Application Note: Quantitative Analysis of Geraniin using Nuclear Magnetic Resonance (qNMR)

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## Compound of Interest

Compound Name: Geraniin

Cat. No.: B10789901

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Geraniin** is a prominent ellagitannin found in various medicinal plants, including *Geranium thunbergii* and *Nephelium lappaceum* (rambutan)[1]. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3]. Accurate quantification of **Geraniin** in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacological studies.

Traditional chromatographic methods like HPLC can face challenges in **Geraniin** analysis. **Geraniin** exists as an equilibrium mixture of six- and five-membered hemiacetal forms in solution, which can lead to multiple or broad peaks in HPLC chromatograms, complicating accurate quantification[4][5].

Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative. It is a primary analytical method founded on the principle that the NMR signal intensity is directly proportional to the molar concentration of the analyte[4][6]. This allows for the direct, accurate, and simultaneous quantification of multiple compounds in complex mixtures without the need for identical reference standards for each analyte[6]. This application note provides a detailed protocol for the quantitative analysis of **Geraniin** using  $^1\text{H}$ -qNMR.

## Principle of qNMR

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte (**Geraniin**) to the integral of a signal from a certified internal standard (IS) of known concentration, the concentration of the analyte can be determined with high precision and accuracy[7].

The concentration of the analyte is calculated using the following equation:

$$C_{\text{analyte}} = (I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (MW_{\text{IS}} / MW_{\text{analyte}}) * (m_{\text{IS}} / m_{\text{sample}}) * \text{Purity}_{\text{IS}}$$

Where:

- $C_{\text{analyte}}$ : Concentration of the analyte (**Geraniin**)
- $I$ : Integral area of the signal
- $N$ : Number of protons for the integrated signal
- $MW$ : Molecular Weight (**Geraniin** MW = 952.64 g/mol [1])
- $m$ : Mass
- $\text{Purity}$ : Purity of the internal standard

## Experimental Protocols

This protocol is based on the methodology described for the analysis of **Geraniin** in Geranium thunbergii extracts[4].

### 1. Materials and Reagents

- **Geraniin** Reference Standard: (Purity  $\geq 98\%$ )
- Internal Standard (IS): Maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or other suitable certified standard with signals that do not overlap with **Geraniin** or

other sample components.

- Deuterated Solvents: Acetone-d<sub>6</sub>, Deuterium oxide (D<sub>2</sub>O)
- Acidifier: Trifluoroacetic acid-d (CF<sub>3</sub>COOD)
- Extraction Solvent: 70% aqueous acetone
- Plant Material: Dried and powdered plant sample (e.g., *Geranium thunbergii*)
- NMR Tubes: 5 mm high-precision NMR tubes
- Equipment: Analytical balance, vortex mixer, centrifuge, NMR spectrometer (e.g., 600 MHz).

## 2. Sample Preparation (Extraction)

- Accurately weigh approximately 1.0 g of the dried, powdered plant material.
- Add 20 mL of 70% aqueous acetone.
- Sonicate the mixture for 30 minutes at room temperature.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Collect the supernatant.
- Evaporate the solvent under reduced pressure to obtain the crude dried extract. Store the extract at -20°C until analysis.

## 3. qNMR Sample Preparation

- Accurately weigh approximately 5-10 mg of the dried plant extract and a precise amount of the internal standard into a vial.
- Prepare the NMR solvent mixture: acetone-d<sub>6</sub> : D<sub>2</sub>O : CF<sub>3</sub>COOD (70:25:5, v/v/v). The addition of D<sub>2</sub>O and CF<sub>3</sub>COOD improves peak separation and resolution[4].
- Add approximately 0.6 mL of the prepared NMR solvent mixture to the vial.

- Vortex thoroughly for 1-2 minutes to ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube.

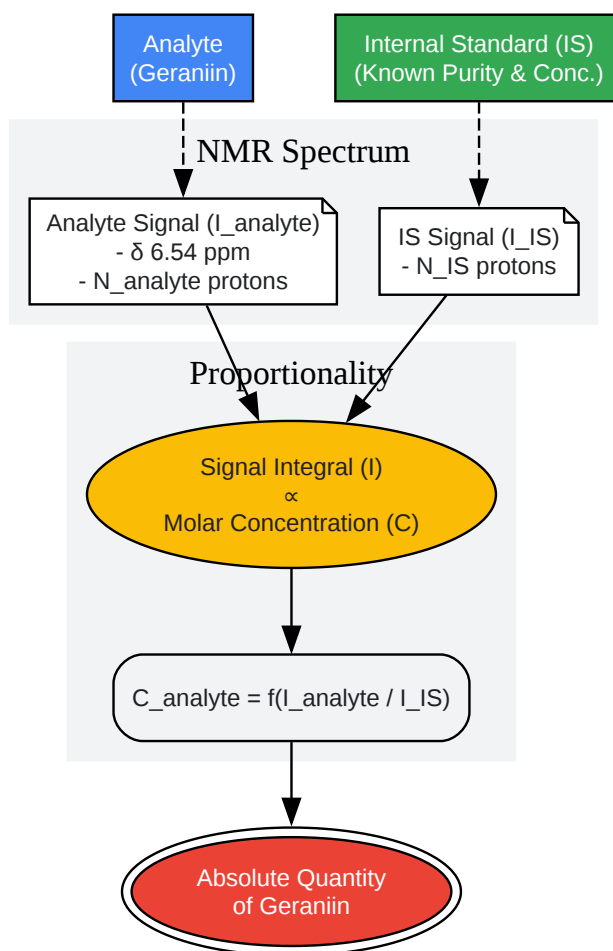
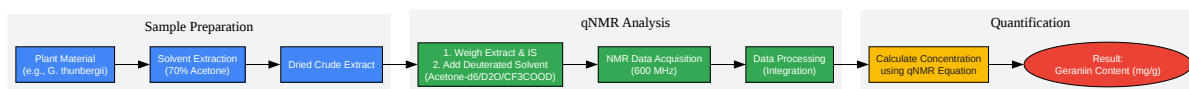
#### 4. NMR Data Acquisition

- Instrument: 600 MHz NMR Spectrometer (or equivalent high-field instrument).
- Nucleus:  $^1\text{H}$
- Temperature: 298 K (25°C)
- Pulse Program: Standard 1D proton experiment (e.g., zg30).
- Relaxation Delay (d1):  $\geq 5 \times T_1$  (The longest  $T_1$  of the signals of interest). A delay of 30 seconds is generally sufficient to ensure full relaxation for quantification.
- Acquisition Time (aq):  $\geq 3$  seconds.
- Number of Scans (ns): 16-64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated[7].
- Spectral Width (sw): ~20 ppm.

#### 5. Data Processing and Quantification

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction manually to ensure accuracy.
- Calibrate the spectrum using the residual solvent signal (e.g., acetone at  $\delta$  2.05 ppm).
- Integrate the selected, well-resolved signal for **Geraniin**. The singlet proton signal at  $\delta$  6.54 ppm is characteristic and suitable for quantification[4].
- Integrate the selected signal for the internal standard.
- Use the qNMR equation provided in the "Principle of qNMR" section to calculate the amount of **Geraniin** in the sample.

## Diagrams



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